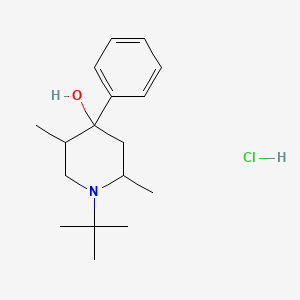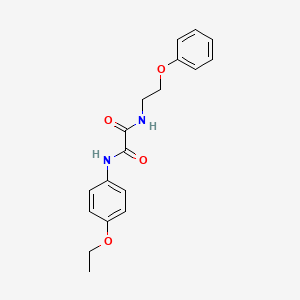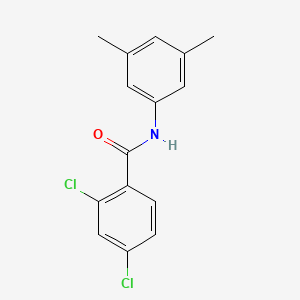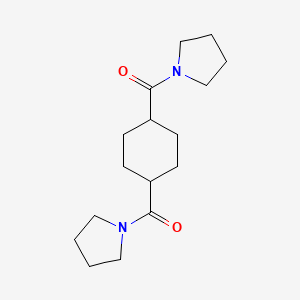
3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione is a complex organic compound with a unique structure that includes multiple purine rings and sulfanyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine rings, followed by the introduction of the sulfanyl groups. Common reagents used in these reactions include various alkyl halides, thiols, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2,6-dioxo-7-pentylpurine: Shares the purine core but lacks the sulfanyl groups.
8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione: Similar structure but with different substituents.
Uniqueness
The uniqueness of 3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione lies in its dual purine rings and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propriétés
IUPAC Name |
3-methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N8O4S/c1-5-7-9-11-29-13-15(27(3)19(33)25-17(13)31)23-21(29)35-22-24-16-14(30(22)12-10-8-6-2)18(32)26-20(34)28(16)4/h5-12H2,1-4H3,(H,25,31,33)(H,26,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCZJTQBWHDYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC3=NC4=C(N3CCCCC)C(=O)NC(=O)N4C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methylpyridin-2-yl)benzamide](/img/structure/B5226518.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B5226549.png)


![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)

![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)



